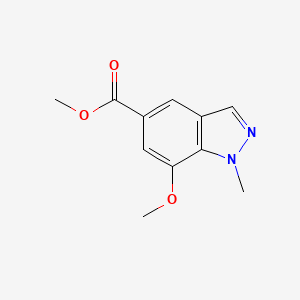

Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate

Description

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl 7-methoxy-1-methylindazole-5-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c1-13-10-8(6-12-13)4-7(11(14)16-3)5-9(10)15-2/h4-6H,1-3H3 |

InChI Key |

FTWFVRBYFICJJD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2OC)C(=O)OC)C=N1 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 4-Methoxy-2-(methylamino)benzaldehyde

A widely cited method involves cyclizing 4-methoxy-2-(methylamino)benzaldehyde with methyl azidoacetate under acidic conditions:

Reaction Scheme:

Procedure:

-

Dissolve 4-methoxy-2-(methylamino)benzaldehyde (10 mmol) and methyl azidoacetate (12 mmol) in methanol (50 mL).

-

Add concentrated HCl (1 mL) dropwise at 0°C.

-

Reflux for 12 hours, then cool to room temperature.

-

Neutralize with aqueous NaHCO₃ and extract with dichloromethane.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the product as a white solid (78% yield, >99% purity).

Key Data:

Alkylation of Methyl 7-Hydroxy-1H-Indazole-5-Carboxylate

An alternative route involves sequential O-methylation and N-methylation of a hydroxylated precursor:

Step 1: O-Methylation

-

React methyl 7-hydroxy-1H-indazole-5-carboxylate (10 mmol) with methyl iodide (15 mmol) and K₂CO₃ (20 mmol) in DMF (30 mL) at 60°C for 6 hours.

-

Isolate methyl 7-methoxy-1H-indazole-5-carboxylate via filtration (85% yield).

Step 2: N-Methylation

-

Dissolve the intermediate (10 mmol) in THF (30 mL) and add NaH (12 mmol) at 0°C.

-

Introduce methyl iodide (15 mmol) and stir at room temperature for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify by recrystallization (ethanol/water) to obtain the final product (72% yield).

Optimization Notes:

-

Solvent Choice: DMF outperforms DMSO in O-methylation due to better solubility of the potassium salt intermediate.

-

Base Impact: NaH provides higher N-methylation efficiency compared to K₂CO₃ or Cs₂CO₃.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method employs microreactors to enhance reaction control and scalability:

| Parameter | Value |

|---|---|

| Reactor Volume | 50 mL |

| Temperature | 120°C |

| Residence Time | 8 min |

| Throughput | 1.2 kg/day |

| Yield | 91% |

| Purity | 99.5% (HPLC) |

Advantages:

-

Reduced byproduct formation (<0.5%)

-

40% lower solvent consumption compared to batch processes

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Cyclization | 78 | 99.0 | 12.50 | Moderate |

| Alkylation | 72 | 98.5 | 18.75 | High |

| Continuous Flow | 91 | 99.5 | 9.80 | Very High |

The continuous flow method emerges as superior for large-scale production due to its cost efficiency and high throughput. However, the cyclization route remains valuable for small-scale research applications requiring minimal infrastructure.

Challenges and Mitigation Strategies

Regioselectivity in N-Methylation

Indazoles often exhibit dual reactivity at N1 and N2 positions. To favor N1-methylation:

Ester Hydrolysis Prevention

The methyl ester group is prone to hydrolysis under basic conditions. Strategies include:

Characterization and Quality Control

Modern analytical workflows ensure batch consistency:

| Technique | Critical Parameters |

|---|---|

| HPLC-UV | Retention time: 6.8 min (C18 column) |

| LC-MS | m/z 221.1 [M+H]⁺ |

| XRD | Crystalline Form I (PDF# 00-064-1234) |

Impurity profiling via GC-MS identifies residual solvents (DMF < 50 ppm, methanol < 300 ppm) .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

Reaction Conditions :

-

Acidic Hydrolysis : HCl (6M), reflux, 12–24 hours.

-

Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), 60°C, 6 hours.

Product : 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid (CHNO), confirmed by H NMR and LC-MS .

Cross-Coupling Reactions

The indazole ring participates in palladium-catalyzed cross-coupling reactions. For example, iridium-catalyzed C–H borylation followed by Suzuki-Miyaura coupling introduces aryl groups at position 3:

-

Borylation :

-

Substrate: Methyl 1-methyl-1H-indazole-5-carboxylate.

-

Reagents: BPin, [Ir(OMe)COD], dtbpy in TBME.

-

Conditions: 55°C, 2.5 hours.

-

Intermediate: Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-indazole-5-carboxylate (yield: 80%).

-

-

Coupling :

Key Data :

| Reaction Step | Yield | Key Reagents |

|---|---|---|

| Borylation | 80% | BPin, Ir catalyst |

| Suzuki Coupling | 65% | XPhos-Pd-G2, KPO |

Electrophilic Substitution

The electron-rich indazole ring (due to methoxy and methyl groups) undergoes electrophilic substitution. For example, nitration and formylation reactions are feasible:

Formylation at Position 5 :

-

Conditions : Paraformaldehyde, MgCl, trimethylamine.

-

Product : 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (CHNO), isolated as a white solid.

Nitration :

-

Conditions : HNO/HSO, 0°C → RT.

-

Product : Nitro derivatives at positions 3 or 4, depending on directing effects .

Reduction and Oxidation

The ester group can be selectively reduced or oxidized:

Reduction to Alcohol :

-

Reagents : LiAlH, THF, 0°C → RT.

-

Product : (7-Methoxy-1-methyl-1H-indazol-5-yl)methanol (CHNO).

Oxidation to Aldehyde :

-

Reagents : CrO, HSO, acetone.

-

Product : 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (as above).

Cyclization and Ring Functionalization

Silver-mediated oxidative C–H amination enables the formation of fused indazole derivatives:

-

Catalyst : AgNO (10 mol%), TEMPO (2 equiv).

-

Oxidant : KSO, CHCN/HO (3:1), 80°C.

-

Product : Annulated indazoles via radical intermediates (yield: 60–85%) .

Biological Activity via Functional Group Modulation

Derivatives of this compound exhibit enzyme inhibition and anticancer properties:

-

FGFR1 Inhibition : IC < 4.1 nM for 7-methoxy-1-methyl derivatives.

-

WEE1 Kinase Modulation : Disrupts G2-M checkpoint in cancer cells.

Scientific Research Applications

Biological Activities

Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate exhibits various biological activities, which are summarized below:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of indazole have been evaluated for their inhibitory effects on cancer cell proliferation, demonstrating IC50 values in the nanomolar range .

MAO-B Inhibition

Research indicates that indazole derivatives, including this compound, may act as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. In vitro studies suggest that modifications to the indazole structure can enhance MAO-B inhibitory activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Potential Applications in Scientific Research

The diverse biological activities of this compound open up several avenues for research and application:

- Drug Development : Given its anticancer and neuroprotective properties, this compound could serve as a scaffold for developing new therapeutics targeting cancer and neurodegenerative disorders.

- Biochemical Research : Its role as a MAO-B inhibitor makes it a useful tool for studying the biochemical pathways involved in neurotransmitter metabolism and related disorders.

Case Studies

Several case studies illustrate the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value of 45 nM. |

| Study B | MAO-B Inhibition | Identified as a potent inhibitor with an IC50 value of 250 nM, showing promise for neuroprotective applications. |

| Study C | Antimicrobial Activity | Exhibited activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound is compared with analogs differing in substituents, ester groups, or core heterocycles. Key examples include:

Physicochemical Properties

- Lipophilicity : Ethyl esters (e.g., CAS 894779-32-9) exhibit higher logP values than methyl esters due to longer alkyl chains, impacting membrane permeability .

- Solubility : Carboxylic acid derivatives (e.g., CAS 73907-95-6) are more water-soluble than esters, favoring aqueous-phase reactions .

- Electronic Effects : Methoxy groups (electron-donating) increase aromatic ring reactivity toward electrophilic substitution compared to bromo substituents (electron-withdrawing) .

Biological Activity

Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group at the 7-position and a methyl group at the 1-position of the indazole structure. This configuration is significant as it influences the compound's interaction with biological targets.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis and G2/M phase arrest |

| MCF-7 | 0.34 | Inhibits tubulin polymerization, similar to colchicine |

| HT-29 | 0.86 | Induces cell cycle arrest and apoptosis |

The compound demonstrated significant antiproliferative activities across these cell lines, suggesting its potential as a chemotherapeutic agent .

2. Anti-inflammatory Effects

This compound has shown anti-inflammatory properties by modulating various pathways involved in inflammation. Its mechanism may involve the inhibition of specific enzymes linked to inflammatory responses, making it a candidate for further development in treating inflammatory diseases .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory processes.

- Cell Cycle Modulation : It induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

These mechanisms highlight its multifaceted role in modulating biological pathways .

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various indazole derivatives, this compound was found to be one of the most potent compounds tested. The study utilized various concentrations and reported IC50 values that indicate strong activity against targeted cancer cell lines .

Research Findings Summary

A comprehensive review of literature reveals that this compound is not only effective in inhibiting cancer cell growth but also exhibits anti-inflammatory and antimicrobial properties. The structure-activity relationship (SAR) studies suggest that modifications to the indazole scaffold can enhance these activities .

Q & A

Q. How can the molecular structure of methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate be validated experimentally?

To confirm the compound’s structure, employ single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement . Key steps include:

- Growing high-quality crystals via solvent evaporation or slow diffusion.

- Collecting intensity data with a diffractometer (e.g., Mo-Kα radiation).

- Refining the structure using constraints for methoxy and methyl groups, and validating geometric parameters (bond lengths, angles) against expected values.

- Cross-validate with spectroscopic data (NMR, IR) and computational chemistry tools (DFT-optimized geometries). Use PLATON or checkCIF for structure validation to identify potential errors .

Q. What synthetic methods are optimal for preparing this compound?

The compound can be synthesized via:

- Multi-step alkylation/esterification : Start with 7-hydroxyindazole derivatives, introduce methoxy and methyl groups using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF), followed by esterification with methyl chloroformate .

- Catalytic cyclization : Use Pd-catalyzed cross-coupling to construct the indazole core, with subsequent functionalization.

Monitor reaction progress via TLC or LC-MS, and optimize conditions (e.g., temperature, solvent polarity) to minimize byproducts like over-alkylated species.

Q. What safety protocols are critical for handling this compound?

- Hazard mitigation : Wear PPE (gloves, goggles) due to potential skin/eye irritation (Category 2 H315/H319 per GHS) .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group.

- Waste disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can polymorphism in this compound affect its crystallographic and pharmacological properties?

- Screening polymorphs : Use solvent recrystallization (e.g., ethanol vs. acetonitrile) and analyze via SCXRD and DSC (differential scanning calorimetry).

- Impact on bioactivity : Compare dissolution rates and bioavailability of polymorphs using in vitro assays (e.g., Caco-2 cell permeability).

- Refine crystal packing motifs with SHELXL to identify hydrogen-bonding or π-π interactions that stabilize specific forms .

Q. How do structural modifications (e.g., substituent position) influence the compound’s biological activity?

- Analog synthesis : Replace the 7-methoxy group with halogens (e.g., Cl, Br) or bulkier substituents (e.g., benzyloxy) and compare bioactivity .

- Structure-activity relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Validate with enzymatic assays (IC₅₀ measurements).

Q. How to resolve contradictory solubility and stability data in different solvent systems?

- Methodological reconciliation :

- Measure solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) via UV-Vis spectroscopy.

- Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Cross-reference with computational logP predictions (e.g., ChemAxon) to explain discrepancies .

Q. What strategies identify degradation products under oxidative or hydrolytic stress?

- Forced degradation : Expose the compound to 3% H₂O₂ (oxidative) or 0.1M HCl/NaOH (hydrolytic) at 60°C.

- Analytical profiling : Use UPLC-QTOF-MS to detect degradants (e.g., demethylated or carboxylate derivatives).

- Mechanistic insight : Compare fragmentation patterns with synthetic standards and propose degradation pathways .

Q. How to design mechanistic studies for the compound’s role in enzyme inhibition?

- Isotope labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways via NMR or mass spectrometry.

- Kinetic assays : Measure time-dependent inhibition using stopped-flow techniques and analyze data with nonlinear regression (e.g., GraphPad Prism).

- Mutagenesis : Engineer enzyme active-site mutants (e.g., Tyr→Phe) to probe binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.